2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide
Description
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide is a piperazine-acetamide derivative characterized by a piperazine core substituted with a 2-fluorophenyl group at the 4-position. The acetamide moiety is further functionalized with a 4-iodophenyl group at the nitrogen atom. This structure combines halogenated aromatic systems (fluorine and iodine) with a piperazine scaffold, which is common in bioactive molecules targeting neurological and inflammatory pathways. The iodine atom introduces significant steric and electronic effects, distinguishing it from analogs with lighter halogens .
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FIN3O/c19-16-3-1-2-4-17(16)23-11-9-22(10-12-23)13-18(24)21-15-7-5-14(20)6-8-15/h1-8H,9-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYNYRIVFONNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)I)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FIN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 2-fluorophenyl group through nucleophilic substitution.
Acetamide Formation: The substituted piperazine is then reacted with an acetamide derivative to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, such as iodine (I2) or bromine (Br2), and nucleophiles like sodium hydroxide (NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Acetamide Scaffolds
Key Structural Features and Modifications
The target compound’s structural uniqueness lies in the 2-fluorophenyl on the piperazine ring and the 4-iodophenyl on the acetamide. Below is a comparative analysis with similar compounds from the literature:
*Estimated based on molecular formula.
Substituent Effects on Properties
Halogen Type and Position :
- The 2-fluorophenyl group on the target compound’s piperazine provides moderate electron-withdrawing effects and reduced steric hindrance compared to bulkier substituents like 3-chlorophenyl (e.g., in ). Fluorine’s small size may enhance binding to hydrophobic pockets in biological targets.
- The 4-iodophenyl substituent on the acetamide introduces significant molecular weight and lipophilicity (logP ~4.5 estimated), which may enhance blood-brain barrier permeability compared to compounds with 4-chlorophenyl (MW ~350) or 4-fluorophenyl (MW ~357) groups . However, iodine’s polarizability could reduce aqueous solubility.
- Biological Activity Trends: Anticonvulsant Activity: Compounds with electron-withdrawing groups (e.g., 3-trifluoromethylphenyl in ) show enhanced anticonvulsant effects. The target’s 4-iodophenyl may similarly improve activity due to strong electron withdrawal. Anti-inflammatory Potential: Piperazine-acetamide derivatives with thiazole moieties (e.g., compound 15 in ) exhibit matrix metalloproteinase (MMP) inhibition. The iodine in the target compound might sterically hinder MMP binding compared to smaller halogens.
Metabolism and Stability
However, iodine-containing compounds are prone to dehalogenation in vivo, which could generate inactive metabolites.
Comparative Physicochemical Data
Biological Activity
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H26FN3O, with a molecular weight of approximately 435.5 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group and an iodophenyl acetamide moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26FN3O |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZZCSKXUWIVQXTQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that compounds with similar structures often act as antagonists or inhibitors for specific pathways involved in neurological and oncological processes.
- Receptor Binding : The piperazine moiety is known for its ability to bind to serotonin and dopamine receptors, which may influence mood regulation and cognitive functions.
- Enzyme Inhibition : The acetamide group can interact with enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics and dynamics.
Antitumor Activity
Recent studies have highlighted the potential of this compound in cancer therapy. For instance, compounds structurally related to this compound have demonstrated significant inhibition of tumor cell proliferation and migration by modulating signaling pathways associated with cancer progression.
Neuropharmacological Effects
The compound's piperazine structure suggests possible neuropharmacological effects. It may exert anxiolytic or antidepressant-like effects by modulating neurotransmitter systems, particularly through serotonin receptor interactions.
Case Studies
- In Vitro Studies : In vitro assays have shown that derivatives of this compound can inhibit specific cancer cell lines, demonstrating cytotoxic effects at varying concentrations. For example, a related compound inhibited osteoclastogenesis, suggesting potential applications in treating bone-related disorders such as osteoporosis .
- In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth and improved survival rates, indicating promising therapeutic efficacy .
Research Findings
A systematic review of literature reveals several key findings regarding the biological activity of this compound:
- Anticancer Properties : Compounds with similar structures have been shown to alter mRNA expression levels of genes involved in apoptosis and cell cycle regulation.
- Neuroprotective Effects : Evidence suggests that these compounds may protect against neurodegeneration by reducing oxidative stress markers in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
